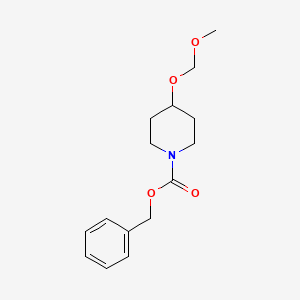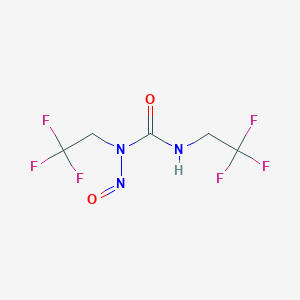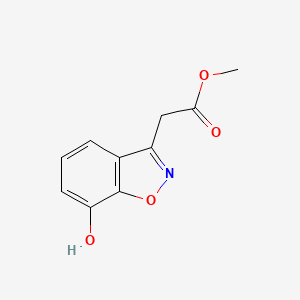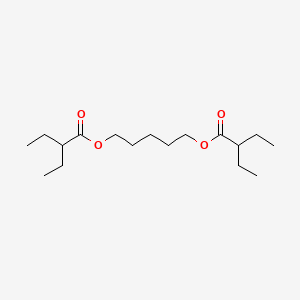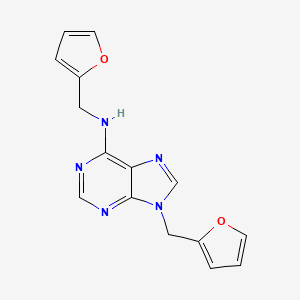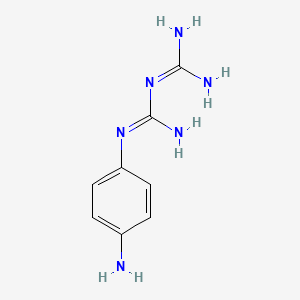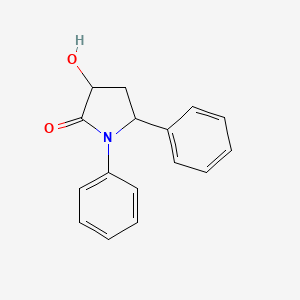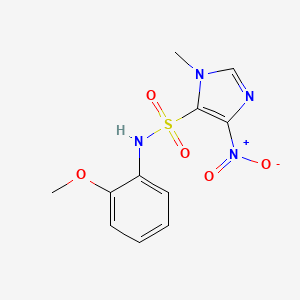
N-(2-methoxyphenyl)-3-methyl-5-nitroimidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-3-methyl-5-nitroimidazole-4-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, a nitroimidazole ring, and a sulfonamide group. These functional groups contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3-methyl-5-nitroimidazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of an imidazole derivative, followed by sulfonation and subsequent coupling with a methoxyphenyl amine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and waste management .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-3-methyl-5-nitroimidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane, ethanol, and water are frequently used depending on the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its antimicrobial properties and potential use in treating infections.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-methyl-5-nitroimidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitroimidazole derivatives and sulfonamide-containing molecules. Examples are metronidazole and sulfamethoxazole, which share structural similarities and some overlapping biological activities .
Uniqueness
N-(2-methoxyphenyl)-3-methyl-5-nitroimidazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications and research studies .
Properties
CAS No. |
83498-84-4 |
|---|---|
Molecular Formula |
C11H12N4O5S |
Molecular Weight |
312.30 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-3-methyl-5-nitroimidazole-4-sulfonamide |
InChI |
InChI=1S/C11H12N4O5S/c1-14-7-12-10(15(16)17)11(14)21(18,19)13-8-5-3-4-6-9(8)20-2/h3-7,13H,1-2H3 |
InChI Key |
VKEPKLULHBLCRW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1S(=O)(=O)NC2=CC=CC=C2OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso-](/img/structure/B14006186.png)

![2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one](/img/structure/B14006202.png)
